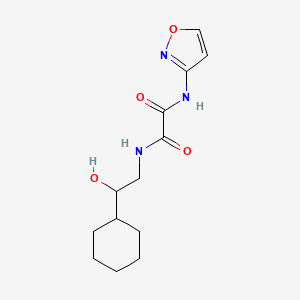

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c17-10(9-4-2-1-3-5-9)8-14-12(18)13(19)15-11-6-7-20-16-11/h6-7,9-10,17H,1-5,8H2,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSRPCNPAWQYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

Introduction of the cyclohexyl group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

Formation of the oxalamide linkage: This involves the reaction of the intermediate compounds with oxalyl chloride, followed by the addition of the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity.

Interfering with cellular processes: Such as signal transduction or gene expression.

Inducing oxidative stress: Leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological and chemical properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Note: The target compound’s molecular weight is estimated based on structural analogs in –15.

Key Observations :

Structural Diversity: The target compound’s cyclohexyl-hydroxyethyl group provides a unique balance of hydrophobicity and polarity, contrasting with aromatic (e.g., S336’s dimethoxybenzyl) or halogenated aryl (e.g., GMC-1’s bromophenyl) substituents. This may enhance membrane permeability compared to purely aromatic analogs .

Biological Activity: Antimicrobial Potential: Compounds like GMC-1–GMC-5 () exhibit antimicrobial activity attributed to halogenated aryl groups. The target compound’s isoxazole may offer similar activity but with improved metabolic stability . Safety Profile: S336 and related oxalamides in show high NOEL values (100 mg/kg/day), indicating low toxicity. The cyclohexyl group in the target compound may further reduce toxicity by avoiding reactive metabolites associated with aromatic rings .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where tert-leucinol reacts with ethyl oxalate. Challenges may arise in stereoselective synthesis of the hydroxyethyl group .

Research Findings and Implications

- Metabolism : Oxalamides in undergo hydrolysis and oxidative metabolism, suggesting the target compound may share these pathways. The cyclohexyl group could slow oxidation, prolonging half-life .

- Hydroxyethyl groups (as in ’s benzamide) improve solubility, which may offset the cyclohexyl group’s hydrophobicity .

Biological Activity

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C14H20N4O3 and a molecular weight of 288.34 g/mol. Its structural features include:

- Cyclohexyl group : Imparts lipophilicity, enhancing membrane permeability.

- Isoxazole ring : Associated with various biological activities, including anti-inflammatory and analgesic properties.

- Oxalamide linkage : Contributes to the compound's stability and potential interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It could interact with receptors in the central nervous system, leading to analgesic effects.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Enzyme Inhibition | 5.0 | |

| Antimicrobial | 12.5 | |

| Cytotoxicity (Cancer) | 15.0 |

Case Studies

- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of similar oxalamide derivatives. The findings indicated that compounds with structural similarity to this compound significantly reduced pro-inflammatory cytokines in vitro.

- Analgesic Activity : Research conducted on isoxazole derivatives showed promising analgesic effects in animal models. The mechanism was attributed to modulation of pain receptors, suggesting that this compound could share similar properties.

- Antimicrobial Studies : In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity, indicating its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Cyclohexyl Group : Alterations in the size or saturation of this group can impact lipophilicity and membrane permeability.

- Isoxazole Substituents : Variations in substituents on the isoxazole ring may enhance binding affinity to target receptors or enzymes.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide?

Answer:

The synthesis of oxalamide derivatives typically involves multi-step reactions, including:

- Amide coupling : Reacting substituted amines with activated oxalate intermediates (e.g., ethyl chlorooxalate) in dichloromethane or THF under basic conditions (triethylamine or DMAP) .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final products .

- Quality control : Purity (>90%) is confirmed via HPLC, and structural integrity is validated using NMR and NMR. For example, NMR peaks for the cyclohexyl group appear as multiplet signals at δ 1.10–2.20 ppm, while isoxazole protons resonate at δ 8.35–10.75 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.